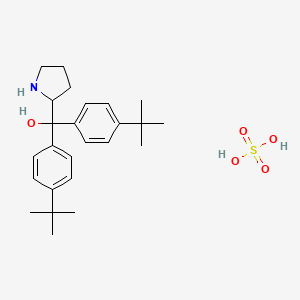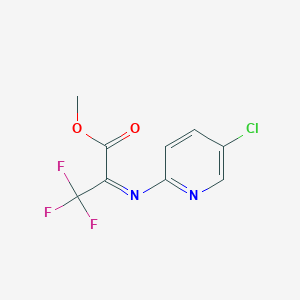
2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a chlorine atom and an imino group, as well as a trifluoromethyl group attached to a propionic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester typically involves the reaction of 5-chloro-2-aminopyridine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate imine, which is then esterified with methanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperature.
Substitution: Amines, thiols; conditionspolar solvents, elevated temperature.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-pyridin-2-ylimino)-methyl-phenol
- 2-(5-Chloro-pyridin-2-ylimino)-methyl-6-methoxy-phenol
Uniqueness
Compared to similar compounds, 2-(5-Chloro-pyridin-2-ylimino)-3,3,3-trifluoro-propionic acid methyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H6ClF3N2O2 |
|---|---|
Molecular Weight |
266.60 g/mol |
IUPAC Name |
methyl 2-(5-chloropyridin-2-yl)imino-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C9H6ClF3N2O2/c1-17-8(16)7(9(11,12)13)15-6-3-2-5(10)4-14-6/h2-4H,1H3 |
InChI Key |
IIZAQNUXPWLTKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NC1=NC=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


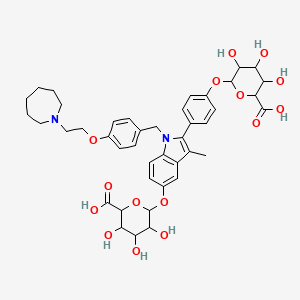
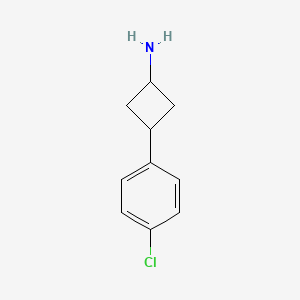
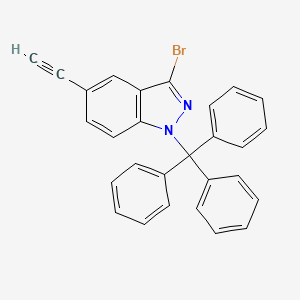

![1-[3-(Fluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12283388.png)
![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)
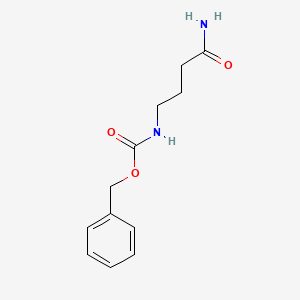
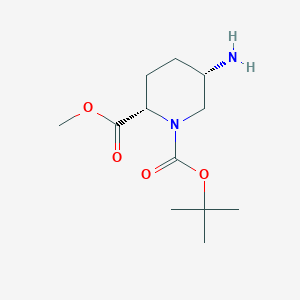
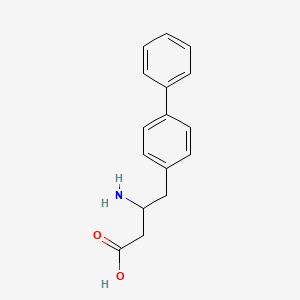
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
